1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Catalog No.
S845282
CAS No.
1365988-74-4
M.F
C19H11Cl2NO3
M. Wt
372.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phen...

CAS Number

1365988-74-4

Product Name

1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

IUPAC Name

1-[4-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione

Molecular Formula

C19H11Cl2NO3

Molecular Weight

372.2 g/mol

InChI

InChI=1S/C19H11Cl2NO3/c20-15-2-1-3-16(21)14(15)8-9-17(23)12-4-6-13(7-5-12)22-18(24)10-11-19(22)25/h1-11H/b9-8+

InChI Key

PBWZUJOZJNTWLR-CMDGGOBGSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl

This compound belongs to a class of molecules known as N-substituted maleimides. Maleimides are cyclic imides derived from maleic acid. They possess a five-membered ring structure with two carbonyl groups (C=O) and a nitrogen atom (N) [].

The origin of this specific molecule is unknown due to the lack of data. N-substituted maleimides are often synthesized for research purposes due to their potential biological activities [, ].


Molecular Structure Analysis

The key features of the molecule include:

  • A central pyrrole-2,5-dione ring (a five-membered ring with two nitrogens and two carbonyls)
  • A substituted phenyl ring attached to one nitrogen atom in the pyrrole ring
  • Another phenyl ring with a propenoyl chain (CH2-CH=C=O) attached at the para (4th) position, containing a chlorine atom at the 2nd and 6th positions (dichlorophenyl) []

The presence of the dichlorophenyl group and the propenoyl chain might influence the molecule's overall properties and reactivity compared to unsubstituted maleimides.


Chemical Reactions Analysis

Due to the lack of specific data, it is impossible to discuss the exact reactions involving this compound. However, N-substituted maleimides can undergo various reactions due to the presence of the activated double bond (C=C) and the imide functionality (C=O-N). Some general reactions include [, ]:

  • Hydrolysis: Reaction with water to break the C-N bond.
  • Michael addition: Addition reactions with nucleophiles across the C=C bond.
  • Cycloaddition reactions: Formation of cyclic compounds with other dienes.

Data on the safety and hazards of this specific compound is not available. N-substituted maleimides can vary in their toxicity and may irritate skin and eyes. Some can also be allergens [].

  • Search for Existing Research

    Several scientific databases were searched, including PubChem , ChemSpider , and Google Scholar, but no published research articles or patents mentioning this specific compound were found.

  • Potential Applications based on Structure

    While the exact research applications are unknown, the structure of the compound offers some clues about potential areas of interest. The presence of a maleimide group (the 1H-pyrrole-2,5-dione ring) suggests possible applications in:

    • Thiol Conjugation

      Maleimides are known for their ability to react with thiols (sulfhydryl groups) to form stable thioether linkages. This property makes them useful in bioconjugation reactions for attaching biomolecules like antibodies or peptides to thiol-containing surfaces or molecules .

    • Enzyme Inhibition

      Some maleimide derivatives have been shown to inhibit enzymes, particularly those with cysteine residues in their active sites. However, further research would be needed to determine if this specific compound has any enzyme inhibitory activity.

  • Need for Further Investigation

    More research is required to definitively identify the scientific research applications of 1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione. This might involve studies on its synthesis, characterization, and biological activity.

XLogP3

4.1

Dates

Modify: 2023-08-16

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